molecular formula C9H5BrFNO B13631887 3-(4-Bromo-3-fluorophenyl)isoxazole

3-(4-Bromo-3-fluorophenyl)isoxazole

Cat. No.: B13631887
M. Wt: 242.04 g/mol
InChI Key: FKZDSXKBSXCSCI-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-fluorophenyl)isoxazole: is a heterocyclic compound that features an isoxazole ring substituted with a bromo and fluorophenyl group Isoxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-3-fluorophenyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the (3+2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of isoxazoles, including this compound, often employs scalable methods such as solid-supported synthesis and microwave-assisted synthesis. These methods offer advantages in terms of yield, reaction time, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromo-3-fluorophenyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted isoxazoles can be formed.

    Oxidation Products: Oxidized derivatives of the isoxazole ring.

    Reduction Products: Reduced forms of the isoxazole ring.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-fluorophenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Uniqueness: 3-(4-Bromo-3-fluorophenyl)isoxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms on the phenyl ring can enhance its lipophilicity and electron-withdrawing properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

3-(4-bromo-3-fluorophenyl)-1,2-oxazole

InChI

InChI=1S/C9H5BrFNO/c10-7-2-1-6(5-8(7)11)9-3-4-13-12-9/h1-5H

InChI Key

FKZDSXKBSXCSCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NOC=C2)F)Br

Origin of Product

United States

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